![molecular formula C23H22N4O6 B4374167 N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374167.png)
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Vue d'ensemble
Description
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of benzodioxin and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxin ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or stability.
Applications De Recherche Scientifique
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in these interactions are complex and may include signal transduction cascades and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxin and pyrazole derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1H-pyrazole-4-carboxamide
Uniqueness
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-3-OXOPROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c28-22(24-15-1-3-18-20(13-15)32-11-9-30-18)6-8-27-7-5-17(26-27)23(29)25-16-2-4-19-21(14-16)33-12-10-31-19/h1-5,7,13-14H,6,8-12H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOFZQULIAEXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluoro-2-methylphenyl)-1-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374087.png)

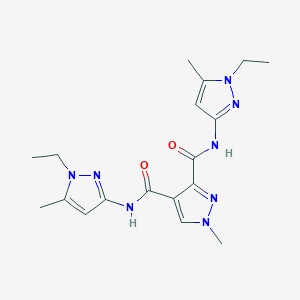

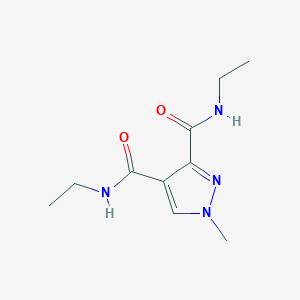
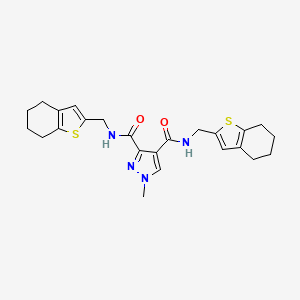


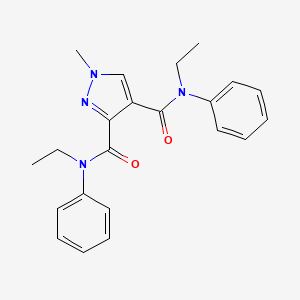
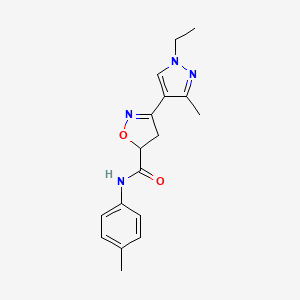
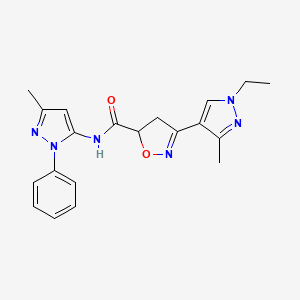
![N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide](/img/structure/B4374170.png)
![N~5~-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide](/img/structure/B4374175.png)
![N~5~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374180.png)
